Methyl 7-(4-(dimethylamino)benzamido)heptanoate

Description

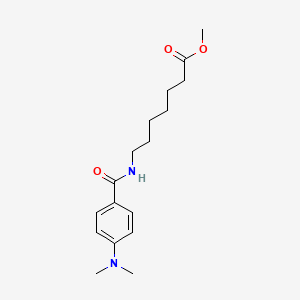

Methyl 7-(4-(dimethylamino)benzamido)heptanoate is a synthetic organic compound featuring a heptanoate ester backbone linked via an amide bond to a 4-(dimethylamino)benzoyl group. This structure combines a hydrophobic alkyl chain with a polar aromatic substituent, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors requiring dual hydrophobic and electronic interactions. The dimethylamino group enhances solubility in aqueous media while contributing to electronic effects that may influence binding affinity .

Properties

IUPAC Name |

methyl 7-[[4-(dimethylamino)benzoyl]amino]heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-19(2)15-11-9-14(10-12-15)17(21)18-13-7-5-4-6-8-16(20)22-3/h9-12H,4-8,13H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJPZYLCXWVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(4-(dimethylamino)benzamido)heptanoate typically involves the following steps:

Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzoic acid with a suitable amine to form the benzamido intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(4-(dimethylamino)benzamido)heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the dimethylamino group or the ester moiety can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 7-(4-(dimethylamino)benzamido)heptanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Mechanism of Action

The mechanism of action of Methyl 7-(4-(dimethylamino)benzamido)heptanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamido and ester moieties can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamido Group

Methyl 7-(4-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)benzamido)heptanoate (Compound 4E)

- Structure: Replaces the dimethylamino group with a pyrimidine-indole hybrid substituent.

- Key Data: Molecular weight: 486.34 g/mol (vs. ~351.43 g/mol for the target compound). Synthesis yield: 71% via a multi-step coupling reaction .

Methyl 7-(4-bromo-N-methylbenzamido)heptanoate

- Structure: Substitutes dimethylamino with a bromo group and adds an N-methylation.

- Key Data: Bromine introduces electrophilic reactivity, enabling participation in cross-coupling reactions (unlike the dimethylamino group). Molecular weight: ~370.27 g/mol (higher due to bromine) .

- Impact : The bromo group facilitates further functionalization, making it a versatile intermediate in synthetic workflows.

Variations in Backbone and Additional Functional Groups

1-Piperazineheptanoic acid, 4-(2-hydroxyheptyl)-, methyl ester

- Structure : Incorporates a piperazine ring and a hydroxyheptyl side chain.

- Key Data :

Methyl 4-acetamido-2-hydroxybenzoate

- Structure : A benzoate ester with acetamido and hydroxy substituents.

- Key Data :

- Impact : The acetamido group provides steric and electronic modulation, while the hydroxy group offers sites for derivatization.

Analytical and Pharmacological Comparisons

Methotrexate Analogs (Compounds a and b)

- Structure: Feature diaminopteridinyl and methoxy/dimethylamino groups.

- Key Data :

- Detection via LC-UV with a relative retention time of 1.51 for methotrexate dimethylesteramide .

- Impact : While structurally distinct from the target compound, these analogs highlight the importance of chromatographic methods (e.g., LC with 4.0-mm × 15-cm columns) in assessing purity and isomer separation .

Research Findings and Implications

- Synthetic Efficiency : Compound 4E achieves a 71% yield, suggesting robust coupling methodologies applicable to the target compound’s synthesis .

- Analytical Techniques : LC-UV methods from methotrexate studies (e.g., column dimensions, UV detection) are transferable for purity assessment of related esters .

- Pharmacokinetic Optimization : Piperazine derivatives demonstrate the value of nitrogen-containing rings in tuning solubility and bioavailability .

Biological Activity

Methyl 7-(4-(dimethylamino)benzamido)heptanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amide Bond : The presence of an amide group contributes to its biological activity.

- Dimethylamino Group : This moiety is known to enhance solubility and bioavailability.

- Heptanoate Chain : The long aliphatic chain may influence membrane permeability and cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is crucial in melanin production. This suggests a potential application in treating hyperpigmentation disorders .

- Cellular Uptake : The dimethylamino group may facilitate better penetration through cellular membranes, enhancing the compound's efficacy .

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that derivatives of similar compounds exhibit antimicrobial properties, potentially making this compound useful in combating bacterial infections.

- Anti-inflammatory Effects

- Cytotoxicity Against Cancer Cells

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Cytotoxicity | Significant cytotoxic effects on cancer cells |

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings indicated that the compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Notably, the compound showed minimal toxicity to normal cells, highlighting its potential for selective targeting of cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.